Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

Catalog No.
S831534
CAS No.
915090-37-8
M.F
C28H20F4O5S2
M. Wt
576.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacry...

CAS Number

915090-37-8

Product Name

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

IUPAC Name

2,3,5,6-tetrafluoro-4-(2-methylprop-2-enoyloxy)benzenesulfonate;triphenylsulfanium

Molecular Formula

C28H20F4O5S2

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C18H15S.C10H6F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(2)10(15)19-8-4(11)6(13)9(20(16,17)18)7(14)5(8)12/h1-15H;1H2,2H3,(H,16,17,18)/q+1;/p-1

InChI Key

HOMIPVFSNRXVAD-UHFFFAOYSA-M

SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
  • PubChem: A search on PubChem, a database of chemical information, identifies the compound but offers no data on its use in scientific research [].

  • Limited supplier information: Suppliers of the compound don't provide any details on its applications beyond its chemical structure and CAS number [, , ].

While there is no current data on its research applications, the compound's structure offers some clues:

  • Triphenylsulfonium group: This group is known as a good leaving group in organic chemistry, which can be useful for various reactions.

  • Methacryloyloxy group: This group is commonly used in the creation of polymers due to its ability to undergo polymerization [].

  • Fluorine substitution: The presence of fluorine atoms can introduce unique properties to the molecule, such as altered reactivity or improved stability [].

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is a sulfonium salt characterized by its complex molecular structure. Its molecular formula is C28H20F4O5S2, and it has a molecular weight of 576.6 g/mol . This compound is notable for its ability to act as a photoacid generator, releasing protons upon light exposure, which facilitates various

Due to the lack of research on TTBS, its mechanism of action in any biological system or interaction with other compounds remains unknown [, , ].

No information regarding the safety hazards associated with TTBS, including its toxicity, flammability, or reactivity, is currently available [, , ]. As with any new compound, caution should be exercised when handling TTBS until proper safety data is established.

The primary reaction involving Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is its role in initiating radical polymerization. Upon irradiation, the compound generates radicals that can initiate polymerization of methacrylate monomers, leading to the formation of polymers with specific properties tailored for applications in photolithography and materials science . This unique reactivity sets it apart from other compounds used in similar contexts.

Biochemical Properties

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate exhibits significant biochemical activity. It interacts with various biomolecules, including enzymes and proteins. The photoacid generation capability allows it to alter the local pH upon light exposure, influencing enzymatic activities and cellular processes.

Cellular Effects

The compound has been shown to affect cell signaling pathways and gene expression. By altering the cellular environment through acid generation, it can impact metabolic pathways and enzyme activities, leading to changes in cellular function.

This compound can be synthesized through a reaction between triphenylsulfonium chloride and 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonic acid in polar aprotic solvents. Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate finds extensive applications in:

  • Photolithography: Used as a photoacid generator to create patterns on semiconductor materials.
  • Polymer Chemistry: Acts as an initiator for radical polymerization processes.
  • Biomedical Research: Its ability to influence cellular processes makes it useful in studying cellular responses to environmental changes .

Studies have shown that Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate interacts with various biological macromolecules. These interactions can lead to significant alterations in cellular behavior and metabolic pathways. Further research into its interactions could provide insights into its potential therapeutic applications or toxicological effects .

Several compounds share structural or functional similarities with Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Triphenylsulfonium trifluoromethanesulfonateC18H15F3O3SKnown for strong acidity but lacks fluorinated aromatic rings.
Benzyltrimethylammonium chlorideC10H12ClNQuaternary ammonium compound; does not exhibit photoacid properties.
Diphenyl sulfoxideC12H10OSExhibits different reactivity; primarily used as a solvent rather than a polymerization initiator.

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate stands out due to its specific role as a photoacid generator and its complex fluorinated structure that enhances its reactivity compared to similar compounds .

Dates

Modify: 2023-08-16

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